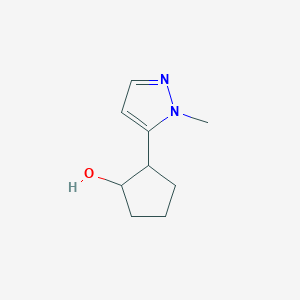
2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C9H14N2O It features a cyclopentane ring substituted with a hydroxyl group and a pyrazole ring, which is further substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 1-methyl-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce various substituted pyrazole compounds .
Wissenschaftliche Forschungsanwendungen
2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may find applications in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. For instance, it has been identified as a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway. This activation can influence various biological processes, including metabolism and aging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine: This compound features a similar pyrazole ring but with different substituents on the cyclopentane ring.
1-Methyl-1H-pyrazol-5-ol: This compound lacks the cyclopentane ring but shares the pyrazole core structure.
Uniqueness
2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring and a substituted pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(2-methylpyrazol-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-11-8(5-6-10-11)7-3-2-4-9(7)12/h5-7,9,12H,2-4H2,1H3 |
InChI-Schlüssel |
MWWDNLOWUMFURB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C2CCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


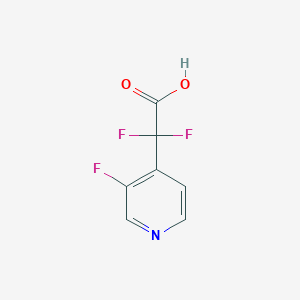
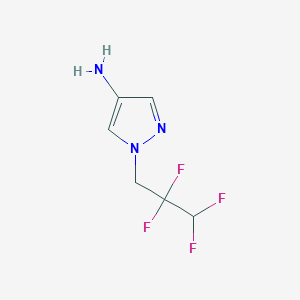
amine](/img/structure/B13303181.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13303199.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13303210.png)
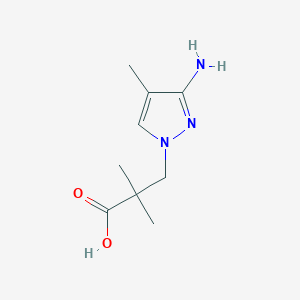
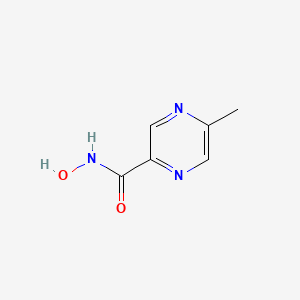

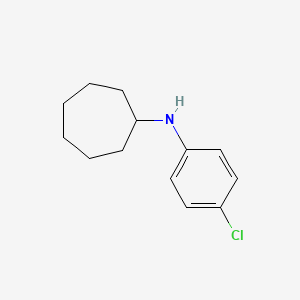
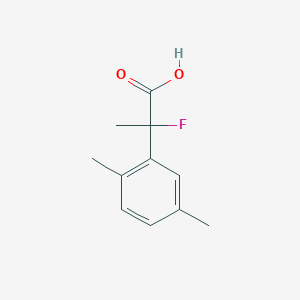

![6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13303247.png)
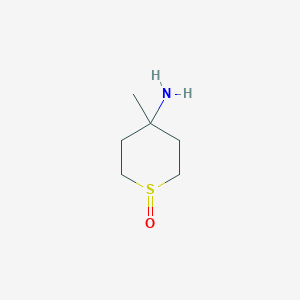
![2-(Butan-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13303251.png)
